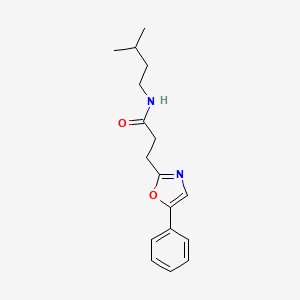![molecular formula C17H21N5O B11130278 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B11130278.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features both benzimidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The benzimidazole ring is a fused bicyclic structure consisting of a benzene ring fused to an imidazole ring, while the pyrazole ring is a five-membered ring containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and pyrazole intermediates separately, followed by their coupling.
-
Preparation of Benzimidazole Intermediate
Starting Materials: o-phenylenediamine and carboxylic acids or their derivatives.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst, and heating the mixture to reflux.
-
Preparation of Pyrazole Intermediate
Starting Materials: Hydrazines and 1,3-diketones.
Reaction Conditions: The reaction is typically performed in ethanol or methanol as a solvent, with the mixture being heated to reflux.
-
Coupling of Intermediates
Starting Materials: The benzimidazole and pyrazole intermediates.
Reaction Conditions: The coupling reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the benzimidazole or pyrazole rings.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in inert atmospheres, often in solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduced forms of the compound, potentially altering the functional groups on the rings.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely but often involves solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Products: Substituted derivatives where specific hydrogen atoms are replaced by other functional groups.
科学研究应用
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with various biological macromolecules.
-
Medicine
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Evaluated for its pharmacokinetic properties and bioavailability.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
-
Benzimidazole Derivatives
- Examples: Omeprazole, Albendazole, and Thiabendazole.
- Common Uses: Anti-ulcer agents, antiparasitic drugs.
-
Pyrazole Derivatives
- Examples: Celecoxib, Rimonabant, and Fipronil.
- Common Uses: Anti-inflammatory drugs, insecticides.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its combined benzimidazole and pyrazole structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research.
属性
分子式 |
C17H21N5O |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C17H21N5O/c1-11-13(12(2)22-21-11)7-8-17(23)18-10-9-16-19-14-5-3-4-6-15(14)20-16/h3-6H,7-10H2,1-2H3,(H,18,23)(H,19,20)(H,21,22) |
InChI 键 |
RSDFKWQPMAJCDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCCC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130201.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11130204.png)
![N-cycloheptyl-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11130209.png)
![N-[(2R)-1-hydroxy-3-methylpentan-2-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11130216.png)
![N-(2-Methoxy-5-methylphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11130221.png)

![N-cyclohexyl-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11130235.png)
![2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11130240.png)
![methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate](/img/structure/B11130243.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11130246.png)
![2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130259.png)
![Propan-2-yl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11130270.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11130280.png)
![6-hexyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11130283.png)
